![molecular formula C18H24N2O5 B2867208 2-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid CAS No. 1286263-62-4](/img/structure/B2867208.png)

2-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

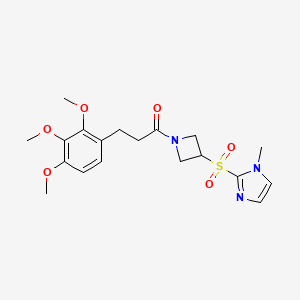

2-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid is a chemical compound with the molecular formula C18H24N2O5 . It is a unique chemical that is not widely available and is not classified under any specific category .

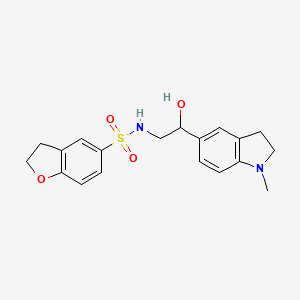

Molecular Structure Analysis

The molecular structure of 2-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid can be represented by the InChI string: 1S/C18H24N2O5/c1-18(2,3)27-16(24)20-11-5-4-6-14(20)15(21)19-13-9-7-12(8-10-13)16(22)23/h7-10,14H,4-6,11H2,1-3H3,(H,19,21)(H,22,23) .Aplicaciones Científicas De Investigación

Dipeptide Synthesis

This compound is used in the synthesis of dipeptides. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Synthesis of Amino Acid Ionic Liquids

The compound is used in the synthesis of tert-Butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs). These ionic liquids have been broadly used in peptide synthesis as synthetic support, cleavage reagent, and solvents .

Synthesis of Racemic Derivatives

A simple synthetic approach to racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine in four steps and 68% overall yield starting from oxazoline derivative 1 is reported . This synthesis involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β‑aminoalcohol by potassium permanganate .

Synthesis of Biologically Active Compounds

Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate (1) is an important intermediate in many biologically active compounds such as crizotinib . In this work, compound (1) was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as starting material .

Mecanismo De Acción

Target of Action

It’s known that this compound is a tert-butyloxycarbonyl-protected amino acid derivative . These types of compounds are often used in peptide synthesis, suggesting that their targets could be enzymes or receptors involved in peptide interactions or signaling .

Mode of Action

The mode of action of this compound is likely related to its role in peptide synthesis . The tert-butyloxycarbonyl (Boc) group is a protective group used in peptide synthesis. It protects the amino group, preventing it from unwanted reactions during synthesis . Once the peptide synthesis is complete, the Boc group can be removed, revealing the active amino group .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis . In this process, amino acids are linked together to form peptides, which are the building blocks of proteins. The Boc group in the compound protects the amino group during this process, ensuring that the amino acids are linked together in the correct order .

Result of Action

The result of the action of “2-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid” is the successful synthesis of peptides with the correct sequence of amino acids . This is crucial for the function of the peptides, as the sequence of amino acids determines their structure and function.

Action Environment

The action of “2-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid” can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of peptide synthesis . Additionally, the presence of other chemicals or contaminants can also impact the reaction.

Propiedades

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carbonyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5/c1-18(2,3)25-17(24)19-12-8-10-20(11-9-12)15(21)13-6-4-5-7-14(13)16(22)23/h4-7,12H,8-11H2,1-3H3,(H,19,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIJHZFZNBVUPNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Chlorophenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![Ethyl 1-{[5-(butyrylamino)-2-piperazin-1-ylpyridin-3-yl]carbonyl}piperidine-4-carboxylate](/img/structure/B2867127.png)

![2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2867131.png)

![8-(5-Chloro-2-methylphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2867136.png)

![N-(2-methoxyethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2867137.png)

![2-[(4-chlorophenyl)sulfanyl]-N'-(diphenylmethylene)propanohydrazide](/img/structure/B2867142.png)

![5-[[5-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2867143.png)

![4,5-dimethoxy-2-nitro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2867144.png)